molecular formula C17H17NS B14502779 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione CAS No. 63168-02-5

3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione

Katalognummer: B14502779
CAS-Nummer: 63168-02-5
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: WVIDMSDICLYHMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione is an organic compound characterized by its unique structure, which includes a dimethylamino group, two phenyl groups, and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione typically involves the reaction of dimethylamine with a suitable precursor, such as a diphenylpropenone derivative. The reaction conditions often include the use of solvents like toluene and methanol, and the process may involve multiple steps, including heating, cooling, filtering, and drying .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions in reaction kettles, with precise control over temperature and pressure. For example, the reaction of triphenyl phosphine with 1,3-dibromopropane in toluene, followed by the addition of dimethylamine, can yield the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can act as a nucleophile in various biochemical pathways .

Eigenschaften

CAS-Nummer

63168-02-5

Molekularformel

C17H17NS

Molekulargewicht

267.4 g/mol

IUPAC-Name

3-(dimethylamino)-1,2-diphenylprop-2-ene-1-thione

InChI

InChI=1S/C17H17NS/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI-Schlüssel

WVIDMSDICLYHMK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=C(C1=CC=CC=C1)C(=S)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.